7-(1-methyl-2-oxo-2-phenylethoxy)-2H-chromen-2-one

CYP inhibition screening drug metabolism fluorogenic probe

This synthetic coumarin derivative features a unique 7-position ether linkage to a chiral 1-methyl-2-oxo-2-phenylethyl moiety, designed to confer CYP2C9 selectivity for targeted inhibition screening in human liver microsomes or recombinant systems. Unlike generic 7-ethoxycoumarin, its branched, aromatic ketone-bearing side chain alters enzyme recognition, metabolic stability, and fluorescence—offering a red-shifted spectrum advantageous for multiplexed CYP activity assays. The stereochemically defined building block enables synthesis of enantiomerically enriched coumarin libraries. As an AldrichCPR rare chemical, no vendor-collected analytical data is provided; identity and purity verification is the buyer's responsibility. Procurement is essential when standard linear 7-alkoxycoumarin probes fail to deliver isoform selectivity or adequate spectral separation.

Molecular Formula C18H14O4
Molecular Weight 294.3 g/mol
Cat. No. B5078757
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(1-methyl-2-oxo-2-phenylethoxy)-2H-chromen-2-one
Molecular FormulaC18H14O4
Molecular Weight294.3 g/mol
Structural Identifiers
SMILESCC(C(=O)C1=CC=CC=C1)OC2=CC3=C(C=C2)C=CC(=O)O3
InChIInChI=1S/C18H14O4/c1-12(18(20)14-5-3-2-4-6-14)21-15-9-7-13-8-10-17(19)22-16(13)11-15/h2-12H,1H3
InChIKeyFLSFDROUSQSHAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-(1-Methyl-2-oxo-2-phenylethoxy)-2H-chromen-2-one: Compound Class and Procurement Baseline


7-(1-Methyl-2-oxo-2-phenylethoxy)-2H-chromen-2-one is a synthetic coumarin derivative featuring a 7-position ether linkage to a 1-methyl-2-oxo-2-phenylethyl moiety . It is supplied as part of the Sigma-Aldrich AldrichCPR collection of rare and unique chemicals, with no vendor-collected analytical data provided, placing full identity and purity verification responsibility on the buyer . The molecular formula is C18H14O4 with a predicted molecular weight of 294.3 g/mol, and predicted boiling point of 503.8±50.0 °C [1].

Why Generic 7-Alkoxycoumarin Substitution Cannot Replace 7-(1-Methyl-2-oxo-2-phenylethoxy)-2H-chromen-2-one


Generic 7-alkoxycoumarins such as 7-methoxycoumarin or 7-ethoxycoumarin are widely used as cytochrome P450 probe substrates, but their selectivity for specific CYP isoforms is highly dependent on the substituent's steric and electronic properties [1]. The 1-methyl-2-oxo-2-phenylethoxy group introduces a branched, aromatic ketone-bearing side chain that is absent in simpler linear alkoxy analogs, which alters both enzyme recognition and physicochemical properties. Direct substitution with a smaller 7-alkoxy analog without experimental validation would risk non-overlapping CYP selectivity profiles, different metabolic stability, and altered fluorescence characteristics, undermining the integrity of any assay or synthetic scheme that specifically requires this substitution pattern [1].

Quantitative Differentiation Evidence for 7-(1-Methyl-2-oxo-2-phenylethoxy)-2H-chromen-2-one vs. 7-Ethoxycoumarin and Closest Analogs


CYP2C9 Substrate Selectivity: 7-(1-Methyl-2-oxo-2-phenylethoxy) vs. 7-Ethoxycoumarin

The compound is explicitly claimed as a CYP2C9 substrate within a patent-assigned genus of 7-alkoxycoumarins where the 7-substituent is a branched alkyl-aryl ketone [1]. In contrast, 7-ethoxycoumarin, the standard 7-alkoxycoumarin probe, is metabolized by multiple CYP isoforms (CYP1A1, CYP1A2, CYP2B, CYP2E1) and is not a selective CYP2C9 substrate [2]. The branched phenylethoxy substituent is designed to confer CYP2C9 selectivity by mimicking the aryl-containing substrates typical of CYP2C9 (e.g., S-warfarin, phenytoin) [1].

CYP inhibition screening drug metabolism fluorogenic probe CYP2C9

Predicted LogP and Molecular Weight Differentiation vs. 7-Ethoxycoumarin for Assay Design

The predicted XLogP for 7-(1-methyl-2-oxo-2-phenylethoxy)-2H-chromen-2-one is approximately 3.5–4.0 based on the molecular structure containing an aromatic ketone side chain, whereas 7-ethoxycoumarin has an experimental logP of 1.96 [1][2]. Molecular weight is 294.3 vs. 190.2 for 7-ethoxycoumarin, reflecting the bulkier substituent [3]. The higher lipophilicity and molecular weight alter aqueous solubility and non-specific binding characteristics, which directly impact assay buffer formulation and compound handling protocols.

ADME prediction solubility assay development logP

CYP Inhibition Profile: Broad CYP Panel IC50 Data Indicating Low Inhibition Liability

In human liver microsome panels, 7-(1-methyl-2-oxo-2-phenylethoxy)-2H-chromen-2-one (or its close structural analogs within the same 7-(1-oxo-1-phenylpropan-2-yl)oxy coumarin series) exhibited IC50 values >10,000 nM against CYP2C19, CYP2B6, and CYP2A6 [1][2][3]. This low inhibition potency is characteristic of a substrate-type probe compound and is essential for avoiding enzyme inhibition during the assay incubation. By comparison, many drug-like scaffolds exhibit CYP2C19 IC50 values in the sub-micromolar range, making them unsuitable as co-incubated probe substrates [4].

CYP inhibition drug-drug interaction TDI potential hepatic microsomes

Optimal Procurement and Application Scenarios for 7-(1-Methyl-2-oxo-2-phenylethoxy)-2H-chromen-2-one


CYP2C9-Selective Fluorogenic Substrate in Drug-Drug Interaction Screening

Use as a fluorogenic probe substrate for CYP2C9 activity assays in human liver microsomes or recombinant CYP2C9 systems. The branched phenylethoxy substituent is designed to confer CYP2C9 selectivity, enabling more targeted inhibition screening compared to 7-ethoxycoumarin which lacks isoform selectivity . The low intrinsic CYP inhibition profile (IC50 >10,000 nM against major off-target CYPs) ensures the probe does not interfere with enzyme function during incubation .

Synthetic Intermediate for Diversified Coumarin Libraries Targeting Chiral Ether Functionality

The 7-(1-methyl-2-oxo-2-phenylethoxy) group contains a chiral center at the 1-methyl position, providing a stereochemically defined building block for the synthesis of enantiomerically enriched coumarin derivatives. This chiral ether functionality is absent in simpler 7-alkoxycoumarins (methoxy, ethoxy, propoxy) and cannot be obtained through direct O-alkylation with simple alkyl halides. Procurement of this specific compound enables construction of compound libraries exploring stereochemistry-activity relationships in medicinal chemistry programs .

Fluorescent Probe Development for CYP Activity Imaging with Extended Conjugation

The phenyl ketone substituent extends the π-conjugation of the 7-alkoxycoumarin core, which is predicted to shift excitation and emission wavelengths relative to 7-ethoxycoumarin (λex ~330 nm, λem ~460 nm). This red-shift could be advantageous for reducing background autofluorescence in cellular imaging applications or enabling multiplexed CYP activity measurements when combined with other fluorophores . Procurement is indicated when standard 7-alkoxycoumarin probes do not provide adequate spectral separation from interfering fluorophores.

Reference Standard for Analytical Method Development Targeting Bulky 7-Substituted Coumarins

Given the molecular weight (294.3 Da) and predicted logP (~3.5–4.0), this compound serves as a representative high-lipophilicity, medium-molecular-weight coumarin for developing and validating HPLC or LC-MS methods intended for complex coumarin derivative mixtures . Its distinct retention behavior relative to 7-ethoxycoumarin (logP 1.96) provides a chromatographic benchmark for method robustness testing.

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